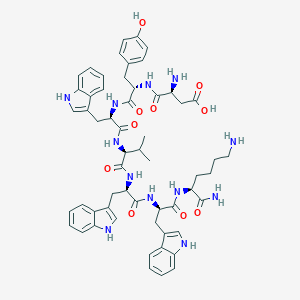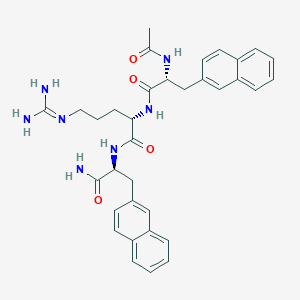
MCL0020
Descripción general
Descripción
MCL 0020 is an effective and selective antagonist of peptidemimetic melanocortin MC4 receptor (IC50 =11.63 nM), exhibits anxiolytic-like activity in vivo.
Aplicaciones Científicas De Investigación
Regulación Neuroendocrina
MCL0020 actúa como un antagonista neutral del receptor de melanocortina 4 humano (hMC4R), que juega un papel crucial en la regulación de la ingesta de alimentos y la homeostasis energética. Se ha demostrado que reemplaza la unión de NDP-MSH a hMC4R y antagoniza la generación de AMPc inducida por NDP-MSH .
Farmacología Comparativa
Este compuesto exhibe una farmacología divergente en los receptores de melanocortina en diferentes especies. Por ejemplo, disminuye la producción basal de AMPc en MC4Rs de carpa herbívora, pero no tiene efecto en MC4Rs de pez escorpión manchado .
Comportamientos Relacionados con el Estrés
This compound se ha investigado por su participación en el estrés y el comportamiento relacionado con el estrés utilizando agonistas de MC4R y este antagonista selectivo. Atenúa significativamente la liberación de AMPc inducida por α-MSH en células que expresan el receptor MC4 sin afectar los niveles basales de AMPc .
Anorexia y Patrones de Alimentación
En modelos animales, se ha demostrado que this compound revierte la anorexia inducida por el estrés, pero no afecta la ingesta de alimentos en ratas con alimentación libre, lo que sugiere una posible aplicación en los trastornos de la alimentación .
Efectos Anxiolíticos
El compuesto exhibe actividad similar a la anxiolítica in vivo, lo que podría ser beneficioso para desarrollar tratamientos para los trastornos de ansiedad .
Investigación en Especies Acuáticas
Los efectos de this compound se han estudiado en especies acuáticas como la carpa herbívora y el pez escorpión manchado, proporcionando información sobre las diferencias farmacológicas entre los receptores de melanocortina de las especies .
Mecanismo De Acción
Target of Action
MCL0020, also known as (2S)-2-[[(2R)-2-Acetamido-3-naphthalen-2-ylpropanoyl]amino]-N-[(2S)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide, is a potent and selective antagonist of the melanocortin MC4 receptor . The melanocortin MC4 receptor is a part of the central nervous system and plays a crucial role in regulating food intake and energy homeostasis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the melanocortin pathway. By acting as an antagonist to the MC4 receptor, this compound can modulate the effects of melanocortin peptides, which are involved in a wide range of physiological functions, including pigmentation, adrenal function, fever, and energy homeostasis .
Result of Action
This compound has been shown to significantly reverse stress-induced anorexia . This suggests that it could potentially be used in the treatment of conditions related to stress and eating disorders. Additionally, it has been found to exhibit anxiolytic-like activity in vivo .
Análisis Bioquímico
Biochemical Properties
MCL0020 has been found to interact with the melanocortin MC4 receptor . It inhibits the binding of [125 I ] [N1e 4, D -Phe 7 ]α-MSH to membranes of COS-1 cells with IC50 values of 11.63 . This interaction with the MC4 receptor is believed to be the primary biochemical reaction involving this compound .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It dose-dependently and significantly attenuates restraint stress-induced anorexia without affecting food intake . This suggests that this compound can influence cell function, potentially impacting cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the melanocortin MC4 receptor . It acts as an antagonist, inhibiting the binding of [125 I ] [N1e 4, D -Phe 7 ]α-MSH to the receptor and thereby influencing gene expression .
Temporal Effects in Laboratory Settings
Given its role as a potent and selective melanocortin MC4 receptor antagonist, it is likely that its effects would be observable over time in both in vitro and in vivo studies .
Dosage Effects in Animal Models
This compound has been shown to attenuate swim stress-induced anxiogenic-like behavior in light/dark exploration tests in mice . It also significantly reverses stress-induced anorexia in rats . These effects were observed to be dose-dependent .
Metabolic Pathways
Given its interaction with the melanocortin MC4 receptor, it is likely that it is involved in pathways related to this receptor .
Transport and Distribution
Given its interaction with the melanocortin MC4 receptor, it is likely that it is transported to and distributed within cells in a manner related to this receptor .
Subcellular Localization
Given its interaction with the melanocortin MC4 receptor, it is likely that it is localized to the same subcellular compartments as this receptor .
Propiedades
IUPAC Name |
(2S)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-N-[(2S)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39N7O4/c1-21(42)39-30(20-23-13-15-25-8-3-5-10-27(25)18-23)33(45)40-28(11-6-16-38-34(36)37)32(44)41-29(31(35)43)19-22-12-14-24-7-2-4-9-26(24)17-22/h2-5,7-10,12-15,17-18,28-30H,6,11,16,19-20H2,1H3,(H2,35,43)(H,39,42)(H,40,45)(H,41,44)(H4,36,37,38)/t28-,29-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFLYSMWSRRMRO-OIFRRMEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC4=CC=CC=C4C=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CC4=CC=CC=C4C=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39N7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does MCL0020 interact with MC4R and what are the downstream effects?
A1: this compound acts as a selective antagonist of MC4R, meaning it binds to the receptor and blocks its activation by endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH). [, , , ] This blockade disrupts the downstream signaling pathways usually activated by MC4R, which are involved in regulating energy balance and appetite. Specifically, this compound has been shown to attenuate the hypophagic (appetite-reducing) effects of serotonin and leptin in animal models. [, , ]
Q2: What is the role of this compound in studying the interaction between the melanocortin system and other neurotransmitter systems involved in appetite control?
A2: Research suggests that the melanocortin system interacts with other neurotransmitter systems, like the corticotropin-releasing factor (CRF) and histamine systems, to regulate food intake. [, , ] this compound has been instrumental in dissecting these interactions. For example, studies in neonatal chickens have shown that pre-treatment with this compound attenuates the hypophagic effects of both glutamate and leptin, suggesting that these effects are mediated, at least in part, by MC4R activation. [, , ] These findings highlight the complex interplay between different neuronal pathways in regulating appetite and suggest that MC4R plays a crucial role in this process.
Q3: Has this compound been used to investigate the pharmacological differences between MC4R subtypes?
A3: Yes, studies have used this compound to investigate the pharmacological differences between MC4R subtypes, particularly in species with multiple MC4R isoforms. For instance, research in rainbow trout identified four distinct MC4R isoforms (omMc4ra1, omMc4ra2, omMc4rb1, and omMc4rb2). [] Interestingly, this compound exhibited biased allosteric modulation of the omMc4rb1 isoform, selectively activating its ERK1/2 signaling pathway while having minimal impact on its Gs-cAMP signaling. [] This selectivity highlights the potential for developing subtype-specific MC4R modulators for therapeutic purposes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






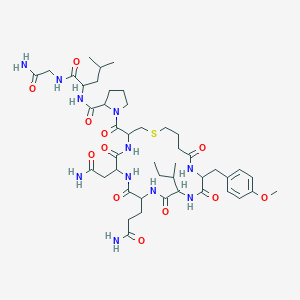



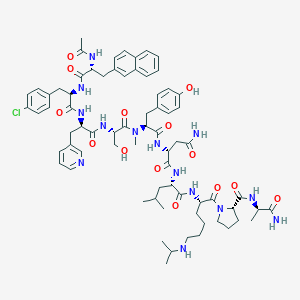
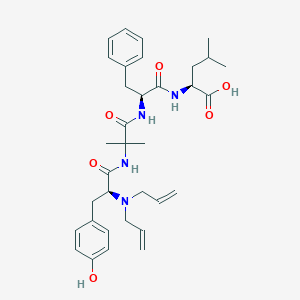
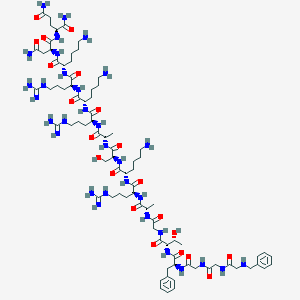

![(3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]-[(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B549376.png)

